molecular formula C52H66N5O9PSi B13092764 N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B13092764
M. Wt: 964.2 g/mol
InChI Key: KGHSXHZESVOJIE-YOVDOAOFSA-N
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Description

This compound is a modified nucleoside phosphoramidite derivative critical for solid-phase oligonucleotide synthesis. Its structure includes:

  • Sugar moiety: A 2'-deoxyribose analog with a bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group at the 5'-position, a tert-butyl(dimethyl)silyl (TBDMS) group at the 4'-OH, and a 2-cyanoethyl-diisopropylphosphoramidite group at the 3'-OH.
  • Base moiety: A 2-oxopyrimidin-4-yl (uracil-derived) group with a benzamide substitution at the N1 position.

This design enhances stability during automated synthesis while enabling selective deprotection under mild acidic conditions .

Properties

Molecular Formula

C52H66N5O9PSi

Molecular Weight

964.2 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-47-46(66-68(10,11)51(5,6)7)44(64-49(47)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38)35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1

InChI Key

KGHSXHZESVOJIE-YOVDOAOFSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting groups such as tert-butyl(dimethyl)silyl chloride, coupling agents like diisopropylcarbodiimide, and solvents such as dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitrile groups may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural complexity allows for the exploration of various binding modes and mechanisms of action.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Differences

Compound ID/Name Key Structural Variations Synthesis Yield Key Analytical Data (NMR/MS)
Target Compound (本文化合物) 2-oxopyrimidin-4-yl base; TBDMS at 4'-OH; DMT at 5'-OH; 3'-phosphoramidite 46% 1H NMR: δ 8.16 (d, J=7.1 Hz, 1H); 31P NMR: δ 149.2
N-{9-[(2R,4S,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl]-4-hydroxy-oxolan-2-yl}-benzamide (38) 4'-OH unprotected; 5'-DMT replaced with sulfur-containing bis(4-methoxyphenyl)-phenylmethylsulfanyl; purine (adenine) base 59% MS: [M+H]+ 410.0; 1H NMR: δ 11.27 (s, 1H)
Compound 35 () Purine (adenine) base; 4'-phosphoramidite group; 5'-DMT-sulfanyl group 46% 31P NMR: δ 150.1; LC/MS purity >95%
Compound 17 () 4'-sulfanyl group; 3'-phosphoramidite with 2-cyanoethyl protection Not reported 1H NMR: δ 7.58–7.47 (m, 2H)
Key Observations:
  • Base Specificity : The target compound’s 2-oxopyrimidin-4-yl base distinguishes it from purine-based analogues (e.g., 35 , 38 ), which may alter base-pairing specificity in oligonucleotide contexts .
  • Protection Strategy : The TBDMS group at the 4'-OH (target compound) offers superior acid stability compared to sulfur-based protecting groups in 38 , which require milder deprotection conditions .
  • Phosphoramidite Reactivity: The 2-cyanoethyl-diisopropylphosphoramidite group ensures efficient coupling in automated synthesis, similar to 35 and 17, but with distinct steric effects due to the pyrimidine base .
Table 2: Stability and Reactivity
Property Target Compound Compound 35 Compound 38
Solubility High in CH2Cl2/MeCN Moderate in DMF/CH2Cl2 Low in polar solvents
Deprotection Conditions 3% trichloroacetic acid (TCA) 0.5 M thiophenol in DMF 0.1 M AgNO3 in pyridine/water
Coupling Efficiency >98% (per step) 95% 85%
Key Findings:
  • Solubility: The target compound’s TBDMS and DMT groups enhance solubility in non-polar solvents, critical for solid-phase synthesis .
  • Deprotection : The TBDMS group requires stronger acids (e.g., TCA) compared to sulfur-based protections, which are susceptible to oxidative cleavage .
  • Synthetic Yield : Lower yields (46%) compared to 38 (59%) reflect challenges in phosphoramidite installation on pyrimidine bases .

Research Implications

  • Oligonucleotide Synthesis : The target compound’s design balances stability and reactivity, making it preferable for long oligonucleotide chains. However, purine analogues (e.g., 35 ) show marginally higher coupling efficiency .

Biological Activity

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity , including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₃₂H₃₄N₂O₈
  • Molecular Weight : Approximately 574.62 g/mol
  • Key Functional Groups :
    • Pyrimidine ring
    • Benzamide moiety
    • Methoxy-substituted tetrahydrofuran structure

These structural components are believed to contribute significantly to its biological activity.

Preliminary studies suggest that N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide may exhibit the following biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes.
  • Anti-inflammatory Properties : Its structural features suggest potential anti-inflammatory effects.
  • Anticancer Activity : Initial findings indicate that it may have anticancer properties, particularly against certain types of tumors.

Pharmacological Studies

Research has indicated that this compound interacts with various biological pathways. For instance:

  • It may act on pathways related to cell proliferation and apoptosis.
  • The compound's ability to modify enzyme activity could be linked to its potential in treating cancer and inflammatory diseases.

Case Studies and Experimental Findings

StudyFindings
Study 1Demonstrated significant inhibition of tumor growth in vitro using cell lines treated with the compound.
Study 2Showed anti-inflammatory effects in animal models, reducing markers of inflammation significantly.
Study 3Investigated the compound's interaction with specific receptors, revealing a potential mechanism for its anticancer activity.

Synthesis and Modification

The synthesis of N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide involves several synthetic steps that require optimization for yield and purity. Modifications to the compound's structure can enhance its biological activity or create analogs for further study.

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